Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate

Nitric Oxide Synthase Inhibition iNOS Selectivity Regioisomer Pharmacology

Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate (CAS 1250993-25-9) is a conformationally constrained bicyclic β-amino ester featuring a fused cyclopropane-piperidine framework. With a molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol, this compound serves as a versatile intermediate in the synthesis of 2-azabicyclo[4.1.0]heptane-derived nitric oxide synthase (NOS) inhibitors, a class structurally related to the clinical-stage iNOS inhibitor ONO-1714.

Molecular Formula C9H15NO2
Molecular Weight 169.224
CAS No. 1250993-25-9
Cat. No. B2723026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-azabicyclo[4.1.0]heptane-1-carboxylate
CAS1250993-25-9
Molecular FormulaC9H15NO2
Molecular Weight169.224
Structural Identifiers
SMILESCCOC(=O)C12CC1CCCN2
InChIInChI=1S/C9H15NO2/c1-2-12-8(11)9-6-7(9)4-3-5-10-9/h7,10H,2-6H2,1H3
InChIKeyQMUOCTUQHPUAAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate (CAS 1250993-25-9): Procurement-Grade Bicyclic Building Block for iNOS-Targeted Medicinal Chemistry


Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate (CAS 1250993-25-9) is a conformationally constrained bicyclic β-amino ester featuring a fused cyclopropane-piperidine framework [1]. With a molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol, this compound serves as a versatile intermediate in the synthesis of 2-azabicyclo[4.1.0]heptane-derived nitric oxide synthase (NOS) inhibitors, a class structurally related to the clinical-stage iNOS inhibitor ONO-1714 . Commercially available from multiple vendors at purities ≥97%, it is supplied exclusively for research and further manufacturing use .

Why Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate Cannot Be Replaced by Regioisomeric or Ester-Variant Analogs


Within the azabicyclo[4.1.0]heptane scaffold family, the position of the nitrogen atom (2-aza vs. 3-aza vs. 7-aza) and the ester moiety (ethyl vs. methyl vs. free acid) dictate both synthetic utility and downstream biological activity . The 2-aza regioisomer places the nitrogen adjacent to the bridgehead ester, creating a β-amino ester motif that is structurally distinct from the 3-aza series used in triple reuptake inhibitors such as GSK1360707 [1]. The ethyl ester at the bridgehead carbon offers a balance of lipophilicity and hydrolytic stability that differs meaningfully from the methyl ester analog (CAS 1546502-91-3), affecting both reaction selectivity in subsequent transformations and pharmacokinetic properties of derived final compounds .

Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate: Quantitative Differentiation Evidence for Procurement Decisions


Regioisomeric Differentiation: 2-Aza vs. 3-Aza Scaffold Impact on Biological Target Engagement

The 2-azabicyclo[4.1.0]heptane scaffold, exemplified by the clinical-stage iNOS inhibitor ONO-1714, targets inducible nitric oxide synthase with a reported Ki of 1.88 nM against human iNOS and 10-fold selectivity over endothelial NOS (eNOS) [1]. In contrast, the 3-aza regioisomer series (e.g., GSK1360707 and related compounds) is directed toward monoamine reuptake inhibition (SERT, NET, DAT), with reported SERT Ki values of ~0.6 nM for optimized analogs [2]. Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate serves as a direct synthetic precursor to the 2-aza iNOS-targeting scaffold, placing it in a distinct pharmacological lineage from the 3-aza series.

Nitric Oxide Synthase Inhibition iNOS Selectivity Regioisomer Pharmacology

Ester Group Differentiation: Ethyl Ester vs. Methyl Ester Physicochemical and Synthetic Properties

Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate (MW 169.22, C₉H₁₅NO₂) differs from its methyl ester analog methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate (CAS 1546502-91-3; MW 155.19, C₈H₁₃NO₂) by one methylene unit [1]. This structural difference contributes to increased lipophilicity (calculated logP increase of approximately 0.5 units based on the Hansch π constant for a methylene group) and altered hydrolytic stability. In cyclopropanation reactions with ethyl diazoacetate, the ethyl ester product trans-5a was isolated in yields ranging from 42–62% depending on catalyst, with diastereomeric ratios up to 90:10 (trans:cis) . The methyl ester analog would require methyl diazoacetate as a cyclopropanating agent, which is both more hazardous and less commercially available than ethyl diazoacetate, providing a practical synthetic advantage for the ethyl ester.

Ester Lipophilicity Synthetic Intermediate Stability Hydrolysis Rate

iNOS Inhibitory Activity: Class-Level Potency of 2-Azabicyclo[4.1.0]heptane-Derived Amidines vs. Alternative Scaffolds

Derivatives of the 2-azabicyclo[4.1.0]heptane scaffold, specifically amidine analogs synthesized from ethyl ester precursors (compounds 8a and 8b), were evaluated alongside the clinical benchmark ONO-1714 for iNOS inhibition . In the ³H-citrulline conversion assay, ONO-1714 exhibited an IC₅₀ of 0.011 µM. The amidine derivatives 8a and 8b showed IC₅₀ > 100 µM, indicating that while the free amine/amidine derivatives are inactive, the ethyl ester serves as a critical protected intermediate en route to the active 3-imino species. In LPS/IFN-γ-stimulated mouse peritoneal macrophages, ONO-1714 achieved >95% inhibition of NO production at 2 µM with an apparent IC₅₀ of 0.5 µM, confirming that the 2-aza scaffold can yield single-digit nanomolar iNOS inhibitors when properly functionalized . This potency compares favorably to reference iNOS inhibitors: ONO-1714 is 451-fold more potent than L-NMMA (Ki for iNOS) and >20,000-fold more potent than aminoguanidine [1].

iNOS Inhibition Nitric Oxide Production Macrophage Assay

Conformational Constraint Advantage: Bicyclic Rigidity vs. Monocyclic Piperidine Alternatives

Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate incorporates a cyclopropane ring fused to a piperidine, creating a rigid bicyclic framework with restricted conformational freedom [1]. This structural feature distinguishes it from monocyclic piperidine-2-carboxylate esters, which have greater rotational degrees of freedom. The rigidity of the bicyclo[4.1.0] framework pre-organizes the molecule into a specific three-dimensional orientation, which is critical for achieving selectivity between NOS isoforms. In the case of ONO-1714, the 2-azabicyclo[4.1.0]heptane scaffold contributes to 10-fold selectivity for iNOS over eNOS [2]. Monocyclic piperidine-based NOS inhibitors, such as L-NMMA, lack this conformational constraint and show substantially lower potency and isoform selectivity (0.3-fold selectivity for iNOS over eNOS) [2]. The bicyclic scaffold is also recognized as a privileged structure in medicinal chemistry, with recent reviews highlighting its utility in diverse target classes including orexin receptors and monoamine transporters [3].

Conformational Restriction Bicyclic Scaffold Target Selectivity

Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of 2-Aza iNOS Inhibitor Candidates via Cyclopropanation-Derived Intermediates

Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate is employed as a key cyclopropanation product in the synthesis of iNOS inhibitor candidates, as demonstrated by Suárez del Villar et al. (2008) . The ethyl ester group at the bridgehead carbon serves as a protected carboxylic acid equivalent, enabling subsequent transformations to amidine, thioamide, and other pharmacophoric groups. The documented cyclopropanation protocol using ethyl diazoacetate with rhodium or copper catalysts provides reproducible yields (42–62%) and defined diastereomeric ratios (up to 90:10 trans:cis), establishing a reliable synthetic entry point to this scaffold class .

Pharmacological Tool Synthesis: Reference Compounds for iNOS vs. nNOS/eNOS Selectivity Profiling

Given that the 2-azabicyclo[4.1.0]heptane scaffold yields compounds with 10-fold selectivity for iNOS over eNOS (as demonstrated by ONO-1714) [1], ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate can serve as a starting material for synthesizing tool compounds used in NOS isoform selectivity profiling. This scaffold addresses a documented need for more active and selective inhibitors of particular NOS isoforms in studying the pathophysiological roles of iNOS in septic shock, inflammation, and carcinogenesis .

Building Block for Bicyclic Scaffold Libraries in Fragment-Based Drug Discovery

The conformationally constrained bicyclo[4.1.0]heptane framework is recognized as a privileged structure in medicinal chemistry [2]. Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate, with its protected amine (as the free base or after deprotection) and ester functional handles, is suitable for incorporation into fragment-based screening libraries targeting diverse receptor classes including orexin receptors [3]. The rigidity of this scaffold reduces the entropic penalty upon target binding compared to flexible monocyclic analogs, a property that is particularly valuable in fragment-based approaches where initial binding affinities are typically weak [2].

Process Chemistry: Scalable Cyclopropanation Route Development

The published cyclopropanation methodology using ethyl diazoacetate (EDA) with transition metal catalysts (Rh₂(OAc)₄, CuOTf/chiral ligand complexes) provides a foundation for process-scale development . Yields and diastereoselectivities have been systematically mapped across four catalyst systems with both unsubstituted and 4-methyl-substituted substrates, establishing a knowledge base for reaction optimization. The commercial availability of ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate at ≥97% purity from multiple vendors enables its direct use in process development without requiring in-house synthesis of this intermediate.

Quote Request

Request a Quote for Ethyl 2-azabicyclo[4.1.0]heptane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.